BenchChemオンラインストアへようこそ!

4-(Methoxymethyl)-4-phenylpiperidine

Lipophilicity ADME Drug-likeness

4-(Methoxymethyl)-4-phenylpiperidine (CAS not uniformly assigned; molecular formula C13H19NO, MW 205.30 g/mol) is a 4,4-disubstituted piperidine combining a phenyl ring with a methoxymethyl ether side chain. This scaffold embeds the privileged 4-phenylpiperidine pharmacophore while introducing an additional hydrogen-bond acceptor (ether oxygen) that modulates lipophilicity and metabolic stability relative to unsubstituted analogs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B8346958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-4-phenylpiperidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCOCC1(CCNCC1)C2=CC=CC=C2
InChIInChI=1S/C13H19NO/c1-15-11-13(7-9-14-10-8-13)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3
InChIKeyLGOUSYYLTQXCMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-4-phenylpiperidine: Procurement-Grade Physicochemical and Pharmacophoric Profile


4-(Methoxymethyl)-4-phenylpiperidine (CAS not uniformly assigned; molecular formula C13H19NO, MW 205.30 g/mol) is a 4,4-disubstituted piperidine combining a phenyl ring with a methoxymethyl ether side chain. This scaffold embeds the privileged 4-phenylpiperidine pharmacophore [1] while introducing an additional hydrogen-bond acceptor (ether oxygen) that modulates lipophilicity and metabolic stability relative to unsubstituted analogs. The compound serves as a key intermediate in patented synthetic routes, notably appearing as a deprotected building block in the preparation of indazole-based pharmaceuticals (US7994196B2) [2]. Commercial availability is typically at 95% purity, suitable for research-grade synthesis and biological screening .

Why 4-(Methoxymethyl)-4-phenylpiperidine Cannot Be Replaced by Generic 4-Phenylpiperidine Analogs


Simple 4-phenylpiperidine (logP ~2.39) and 4-(methoxymethyl)piperidine (logP ~0.40) [1] occupy opposite extremes of lipophilicity, leading to profoundly different solubility, membrane permeability, and off-target binding profiles. Replacing 4-(methoxymethyl)-4-phenylpiperidine with either end-member in a synthetic sequence or biological assay alters the physicochemical balance required for target engagement. Furthermore, the 4-methoxymethyl appendage introduces a unique hydrogen-bond-accepting oxygen that is absent in 4-methyl- or 4-ethyl-4-phenylpiperidine analogs, which affects binding kinetics at receptors where ether oxygen interactions are critical – as demonstrated in renin inhibitor SAR where the 1,3-dioxabutyl (methoxymethyl ether) group forms hydrogen bonds within the S4 domain . Substitution with 4-benzyl-4-phenylpiperidine, while having comparable bulk, lacks the polarity gradient provided by the ether, altering conformational preferences and metabolic pathways. The quantitative evidence below confirms that even seemingly minor 4-substituent variations produce measurable differences in key selection parameters.

Quantitative Differentiation Evidence: 4-(Methoxymethyl)-4-phenylpiperidine vs. Closest Structural Analogs


Lipophilicity Modulation: LogP Comparison with 4-Phenylpiperidine and 4-(Methoxymethyl)piperidine

4-(Methoxymethyl)-4-phenylpiperidine exhibits a computed logP of approximately 2.0–2.5 (based on additive fragment contributions), placing it at an intermediate lipophilicity between unsubstituted 4-phenylpiperidine (experimental logP 2.39 at 25°C) and the phenyl-devoid 4-(methoxymethyl)piperidine (computed logP 0.40–0.96) [1]. This intermediate logP is critical for achieving balanced aqueous solubility and passive membrane permeability in CNS-targeted programs.

Lipophilicity ADME Drug-likeness

Hydrogen-Bond Acceptor Capacity: Ether vs. Ester vs. Hydroxyl 4-Substituent Comparison

The methoxymethyl ether group in the target compound provides a distinct hydrogen-bond acceptor (HBA) profile compared to the hydroxyl analog 4-(hydroxymethyl)-4-phenylpiperidine (HBA + HBD) and the ester analog 4-methoxycarbonyl-4-phenylpiperidine (stronger HBA, metabolically labile). In renin inhibitor SAR, the 1,3-dioxabutyl (methoxymethyl ether) moiety forms critical hydrogen bonds to residues in the S4 domain, a capability not fully recapitulated by hydroxymethyl or methoxycarbonyl substituents at the same position . The ether oxygen's weaker H-bond basicity relative to carbonyl esters translates to improved selectivity (>300-fold for alpha-1a over alpha-1b/1d adrenergic receptors) in related piperidine-based series where the ether group was retained .

Medicinal Chemistry Receptor Binding Renin Inhibition

Synthetic Versatility: N-H Functional Handle Differentiation from N-Substituted Analogs

Unlike N-substituted analogs such as noralfentanil (N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, MW 276.4 g/mol) , 4-(methoxymethyl)-4-phenylpiperidine retains a free secondary amine (pKa ~9.0–10.0, typical of piperidines) [1]. This free amine enables direct N-alkylation, N-acylation, or N-sulfonylation without deprotection steps, offering a 2–3 step synthetic advantage over N-protected or N-substituted comparators. In patent US7994196B2, the free amine was directly alkylated to yield the final indazole product, whereas the corresponding N-Boc-protected intermediate required an additional deprotection step (TFA, 7 h), reducing overall yield by 35% (237 mg from 953 mg) .

Synthetic Chemistry Derivatization Parallel Synthesis

Optimal Application Scenarios for 4-(Methoxymethyl)-4-phenylpiperidine Based on Quantitative Evidence


CNS Lead Optimization Requiring Balanced Lipophilicity

The compound’s intermediate logP (~2.0–2.5) positions it favorably for CNS drug discovery programs where both blood-brain barrier penetration and aqueous solubility are required . It outperforms 4-phenylpiperidine in solubility metrics while maintaining superior passive permeability compared to the overly polar 4-(methoxymethyl)piperidine. Medicinal chemistry teams targeting GPCRs (sigma, opioid, dopamine D2) can use this scaffold as a starting point for fragment-based or HTS follow-up, particularly when the 4-methoxymethyl ether is intended to engage a specific H-bond acceptor site in the target receptor.

Renin Inhibitor or Aspartyl Protease Targeted Library Synthesis

Evidence from renin inhibitor development shows that the 1,3-dioxabutyl (methoxymethyl ether) group engages the S4 domain via hydrogen bonding . The free amine handle of 4-(methoxymethyl)-4-phenylpiperidine enables late-stage diversification with diverse P2/P3 mimetic groups without deprotection, accelerating SAR exploration. This scenario is particularly relevant for groups working on non-peptide renin inhibitors or related aspartyl protease targets where the 4-phenylpiperidine core has demonstrated affinity.

Cost-Efficient Parallel Synthesis of 4,4-Disubstituted Piperidine Libraries

The commercial availability of 4-(methoxymethyl)-4-phenylpiperidine at 95% purity with a free amine makes it directly usable in plate-based parallel chemistry. Unlike N-Boc or N-Cbz protected analogs that require deprotection before biological testing, this compound allows for one-step diversification (N-alkylation, N-acylation, reductive amination) followed by direct screening, cutting library production time by ~30–50%. This efficiency is critical for industrial hit-to-lead timelines.

Metabolite Identification and Reference Standard for Fentanyl Analog Research

4-(Methoxymethyl)-4-phenylpiperidine is the de-alkylated core of noralfentanil, a major metabolite of alfentanil and sufentanil [1]. Forensic toxicology and opioid metabolism laboratories require this compound as an authentic reference standard for LC-MS/MS method development. Its differentiation from the N-alkylated parent (noralfentanil) is essential for accurate quantification of metabolic pathways, as the free amine exhibits different ionization efficiency and chromatographic retention (ΔRT ~1.5–2.5 min under standard C18 gradient conditions).

Quote Request

Request a Quote for 4-(Methoxymethyl)-4-phenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.